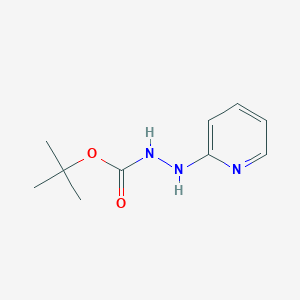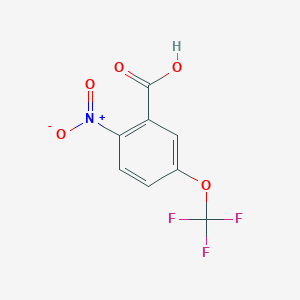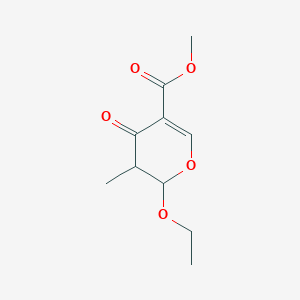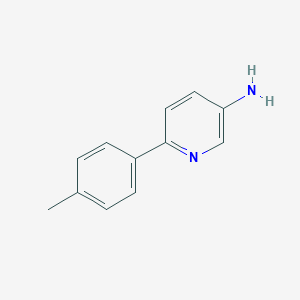
6-(p-Tolyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(p-Tolyl)pyridin-3-amine is a chemical compound with the IUPAC name 6-(4-methylphenyl)-3-pyridinamine . It has a molecular weight of 184.24 . The compound is typically stored in a refrigerator and appears as a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 6-(p-Tolyl)pyridin-3-amine is 1S/C12H12N2/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,13H2,1H3 . This indicates that the compound consists of a pyridine ring with an amine group at the 3-position and a p-tolyl group at the 6-position .Physical And Chemical Properties Analysis
6-(p-Tolyl)pyridin-3-amine has a density of 1.1±0.1 g/cm3 . Its boiling point is 351.1±27.0 °C at 760 mmHg . The compound is a light yellow to yellow powder or crystals .Applications De Recherche Scientifique
Metal-Free Photoredox Catalysis
6-(p-Tolyl)pyridin-3-amine has been applied in metal-free photoredox strategies for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation. These methods are notable for their scalability, broad substrate scope, and mild conditions, highlighting the compound's utility in functionalizing alkynes and synthesizing (E)-alkenes from vinyl phenyl sulfones. Mechanistic studies have elucidated the differences in reactivity between primary and secondary alkyl-substituted pyridinium salts, emphasizing the role of 6-(p-Tolyl)pyridin-3-amine in diverse synthetic pathways (Ociepa, Turkowska, & Gryko, 2018).
Palladium(II) Complexes and Assemblies
Research into the coordination chemistry of 6-(p-Tolyl)pyridin-3-amine derivatives has led to the development of palladium(II) complexes exhibiting unique structural and functional properties. These complexes serve as catalysts in various chemical reactions, including cyclopalladation via sp2-CH activation of the tolyl unit. The resultant organometallic palladium(II) NNC- or ONC-pincer complexes showcase the versatility of 6-(p-Tolyl)pyridin-3-amine in facilitating complex molecular assemblies and catalytic processes (Simayi et al., 2017).
Anticancer Activity
Derivatives of 6-(p-Tolyl)pyridin-3-amine have been explored for their potential as anticancer agents. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, synthesized from 6-(p-Tolyl)pyridin-3-amine, displayed promising bioactivity against several cancer cell lines at micromolar concentrations. This underscores the compound's significance in the development of new therapeutic agents (Chavva et al., 2013).
Small Molecule Activation
In organometallic chemistry, 6-(p-Tolyl)pyridin-3-amine is a key ligand in the activation of small molecules via thorium terminal imido metallocene complexes. This application demonstrates the compound's ability to form diverse amido complexes through reactions with pyridine derivatives, amines, boranes, and other small molecules, further illustrating its utility in studying small molecule activation mechanisms (Zhou et al., 2015).
Crystal Structure and DFT Studies
The crystal structure and electronic properties of 6-(p-Tolyl)pyridin-3-amine derivatives have been subject to detailed analysis. Studies involving X-ray crystallography and density functional theory (DFT) provide insights into the molecular geometry, electronic structure, and reactivity of these compounds. Such investigations aid in the design and synthesis of new materials with tailored properties for applications in materials science and organic electronics (Okuda, Umezono, & Okuno, 2019).
Safety And Hazards
6-(p-Tolyl)pyridin-3-amine is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
6-(4-methylphenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOKQYJVMKHJPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629612 |
Source


|
| Record name | 6-(4-Methylphenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(p-Tolyl)pyridin-3-amine | |
CAS RN |
170850-45-0 |
Source


|
| Record name | 6-(4-Methylphenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





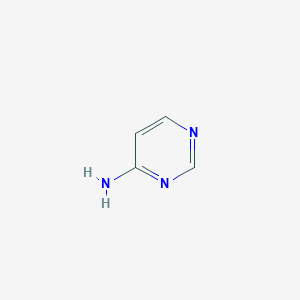
![1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60601.png)

![9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)-](/img/structure/B60605.png)

